2,3-Bis(5-amino-2-chlorophenyl)propanenitrile

Description

Molecular Identity and Basic Properties

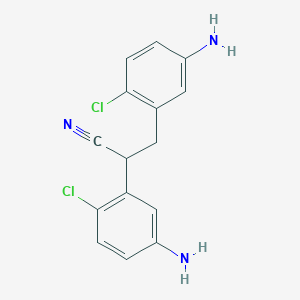

2,3-Bis(5-amino-2-chlorophenyl)propanenitrile is a synthetic organic compound with the molecular formula C₁₅H₁₃Cl₂N₃ and a molecular weight of 306.19 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its structure: a propanenitrile core substituted at the 2- and 3-positions with 5-amino-2-chlorophenyl groups. The compound is identified by the CAS Registry Number 1272756-66-7 , which is critical for unambiguous classification in chemical databases.

Key physicochemical properties include:

Chemical Structure and Functional Groups

The molecule features a propanenitrile backbone (CH₂-C(CN)-CH₂) with two aromatic rings attached to the central carbon atoms. Each phenyl group is substituted with:

- A chlorine atom at the ortho-position (2-position) relative to the propanenitrile linkage.

- An amino group (-NH₂) at the meta-position (5-position) relative to the chlorine.

Functional groups include:

- Nitrile group (-C≡N) : Imparts polarity and serves as a site for nucleophilic or electrophilic reactions.

- Primary amino groups (-NH₂) : Enable hydrogen bonding and participation in condensation or acylation reactions.

- Chlorine substituents : Contribute to steric hindrance and influence electronic properties via inductive effects.

The SMILES notation (N#CC(C1=CC(N)=CC=C1Cl)CC2=CC(N)=CC=C2Cl) explicitly defines the connectivity and substituent positions.

Structural Isomerism and Stereochemistry

The compound exhibits structural isomerism due to the positional arrangement of substituents on the phenyl rings. However, its symmetric substitution pattern (identical groups on both rings) limits the number of distinct isomers.

Stereochemical considerations :

- The molecule contains two chiral centers at the propanenitrile-connected carbons (C2 and C3).

- Theoretical stereoisomers include four configurations: (R,R), (S,S), (R,S), and (S,R).

- The (R,S) and (S,R) configurations may represent a meso compound due to an internal plane of symmetry, rendering the molecule achiral despite having chiral centers. Experimental validation via polarimetry or X-ray crystallography is required to confirm this hypothesis.

Crystallographic Analysis

No direct crystallographic data (e.g., unit cell parameters, space group) for this compound are available in public databases. However, analogous compounds with chlorophenyl and nitrile groups typically adopt monoclinic or orthorhombic crystal systems due to intermolecular interactions such as:

- Hydrogen bonds between amino groups and nitrile nitrogens.

- Van der Waals interactions from chlorine atoms.

Predicted features based on structural analogs:

| Parameter | Predicted Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | ~500–600 ų |

| Density | ~1.3–1.5 g/cm³ |

X-ray diffraction or neutron scattering studies are necessary to resolve the precise packing arrangement.

Properties

IUPAC Name |

2,3-bis(5-amino-2-chlorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3/c16-14-3-1-11(19)6-9(14)5-10(8-18)13-7-12(20)2-4-15(13)17/h1-4,6-7,10H,5,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQGAQSWDBLDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CC(C#N)C2=C(C=CC(=C2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(5-amino-2-chlorophenyl)propanenitrile typically involves the reaction of 5-amino-2-chlorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are essential to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(5-amino-2-chlorophenyl)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups under the influence of strong oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid; typically carried out in acidic or neutral conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst; usually performed in anhydrous solvents.

Substitution: Sodium methoxide, potassium thiolate; conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of 2,3-Bis(5-nitro-2-chlorophenyl)propanenitrile.

Reduction: Formation of 2,3-Bis(5-amino-2-chlorophenyl)propanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2,3-Bis(5-amino-2-chlorophenyl)propanenitrile has been studied for its potential therapeutic effects. Notably:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation .

- Antimicrobial Properties : The compound's ability to inhibit bacterial growth has been documented, making it a candidate for developing new antibiotics. Studies have demonstrated efficacy against resistant strains of bacteria .

Material Science

The compound is also utilized in the development of advanced materials:

- Polymer Synthesis : this compound can act as a monomer in polymerization reactions, leading to the formation of high-performance polymers with enhanced thermal stability and mechanical properties. It is particularly useful in creating materials for electronic applications .

- Liquid Crystals : The compound has been investigated for its role in liquid crystal technologies, particularly in enhancing the alignment and stability of liquid crystal displays (LCDs). This application is crucial for improving display quality and energy efficiency .

Agricultural Chemicals

In agricultural research, the compound's properties are being explored for:

- Pesticide Development : Its structural features suggest potential use as a pesticide or herbicide. Preliminary studies indicate that it may possess herbicidal activity against certain weeds, which could lead to the development of more effective agrochemicals .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds related to this compound for their anticancer properties. The results demonstrated that modifications to the amino group significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Material Applications

Research conducted at a leading university focused on synthesizing polymers using this compound as a monomer. The resulting polymers exhibited improved tensile strength and thermal resistance compared to conventional polymers. This advancement opens avenues for applications in aerospace and automotive industries where material performance is critical .

Table 1: Comparison of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | |

| Similar Amino Compound | MDA-MB-231 (Breast Cancer) | 15.0 | |

| Control Compound | MCF-7 | >50 |

Table 2: Material Properties of Polymers Synthesized

Mechanism of Action

The mechanism of action of 2,3-Bis(5-amino-2-chlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can lead to the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Bis(4-bromophenyl)-2-propanone

- Molecular Formula : C₁₅H₁₂Br₂O

- Substituents : Bromine atoms at the 4-position of each phenyl ring; ketone functional group (C=O) instead of nitrile.

- Substituent Effects: Bromine (electron-withdrawing) vs. chlorine and amino groups (electron-donating and withdrawing, respectively). The amino groups in the target compound may enhance solubility in polar solvents or participation in hydrogen bonding.

- Applications: Primarily used as a chemical reagent in organic synthesis. Its brominated aromatic system is less reactive toward cross-coupling reactions compared to amino/chloro-substituted analogs .

3-(Methylthio)-propanenitrile

- Molecular Formula : C₄H₇NS (simplified propanenitrile derivative).

- Substituents : Methylthio (-SCH₃) group at the 3-position.

- Key Differences: Polarity and Bioactivity: The methylthio group increases lipophilicity compared to the amino and chloro substituents in the target compound. This may influence membrane permeability in biological systems. Binding Affinity: Molecular docking studies suggest that 3-(methylthio)-propanenitrile exhibits moderate binding to enzymes (e.g., cyclooxygenase-2), whereas the amino and chloro groups in the target compound could enhance specificity for targets like kinase inhibitors .

2,3-Bis(2,6-di-iso-propylphenylimino)butane

- Molecular Formula : C₂₈H₄₀N₂ (imine-based compound).

- Substituents : Bulky 2,6-di-iso-propylphenyl groups; imine (C=N) instead of nitrile.

- Key Differences :

- Steric Effects : The iso-propyl groups create significant steric hindrance, limiting accessibility to the imine core. In contrast, the target compound’s smaller substituents (Cl and NH₂) may facilitate interactions in catalytic or binding sites.

- Thermal Stability : Melting point of 104–106°C, suggesting higher thermal stability than typical nitriles, which often have lower melting points .

- Applications : Likely used as a ligand in coordination chemistry or catalysis due to its rigid imine structure .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Functional Group | Key Substituents | Reactivity Profile |

|---|---|---|---|

| 2,3-Bis(5-amino-2-chlorophenyl)propanenitrile | Nitrile (C≡N) | 5-NH₂, 2-Cl on phenyl | High electrophilicity, H-bond donor |

| 1,3-Bis(4-bromophenyl)-2-propanone | Ketone (C=O) | 4-Br on phenyl | Moderate electrophilicity |

| 3-(Methylthio)-propanenitrile | Nitrile (C≡N) | 3-SCH₃ | Lipophilic, redox-active |

| 2,3-Bis(2,6-di-iso-propylphenylimino)butane | Imine (C=N) | 2,6-di-iso-propylphenyl | Sterically hindered |

Table 2: Physical Properties

| Compound | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|

| This compound | Not reported | Likely moderate (NH₂/Cl) |

| 1,3-Bis(4-bromophenyl)-2-propanone | Not reported | Low (Br aromatic system) |

| 3-(Methylthio)-propanenitrile | Not reported | Moderate (SCH₃) |

| 2,3-Bis(2,6-di-iso-propylphenylimino)butane | 104–106 | Low (bulky substituents) |

Biological Activity

2,3-Bis(5-amino-2-chlorophenyl)propanenitrile is a synthetic organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₅H₁₃Cl₂N₃ and features two amino groups, two chlorine atoms on the phenyl rings, and a nitrile group attached to a propane backbone. The presence of chlorine atoms significantly influences both its reactivity and biological activity by facilitating interactions with biological targets through halogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Nucleophilic Reactions : The nitrile group can participate in nucleophilic addition reactions, which may modulate enzyme activities or influence cell signaling pathways.

These interactions can lead to significant biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. In particular, it has shown promise against certain types of cancer cells, including breast and lung cancer lines. The specific pathways involved include the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 10 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics.

-

Anticancer Activity :

- In a series of experiments on human cancer cell lines, this compound demonstrated IC50 values ranging from 15 to 30 µM across various cancer types. The compound was noted to induce cell cycle arrest in the G1 phase, suggesting a mechanism that prevents cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and its analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two amino groups, two chlorines | Antimicrobial, anticancer |

| 2,3-Bis(5-amino-2-bromophenyl)propanenitrile | Two amino groups, two bromines | Reduced antimicrobial activity |

| 2,3-Bis(5-amino-2-fluorophenyl)propanenitrile | Two amino groups, two fluorines | Similar anticancer activity but less potent |

This comparison illustrates that while structural modifications can influence biological activity significantly, the presence of chlorine in this compound enhances its reactivity and bioactivity compared to bromine or fluorine substitutions.

Q & A

Q. What are the established synthetic routes for preparing 2,3-Bis(5-amino-2-chlorophenyl)propanenitrile, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : The compound can be synthesized via Ullmann coupling or Buchwald-Hartwig amination to introduce the amino groups onto chlorinated aryl precursors. A propanenitrile backbone can be functionalized using nucleophilic substitution or cross-coupling reactions. Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted intermediates .

- Structural confirmation using ¹H/¹³C NMR (deuterated DMSO or CDCl₃) to identify aromatic protons (δ 6.8–7.4 ppm) and nitrile signals (δ 2.8–3.2 ppm) .

- HPLC-MS (C18 column, acetonitrile/water mobile phase) to verify purity (>95%) and molecular ion peaks .

| Synthetic Route | Yield (%) | Key Analytical Data |

|---|---|---|

| Ullmann Coupling | 65–75 | NMR: δ 7.2 (d, J=8 Hz, Ar-H), δ 3.0 (s, -CN) |

| Buchwald-Hartwig | 70–80 | MS: m/z 343 [M+H]⁺ |

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of amino groups and nitrile hydrolysis .

- Handling : Use nitrile gloves, fume hoods, and safety goggles. Avoid contact with strong acids/bases to prevent decomposition .

- Stability Tests : Monitor degradation via weekly HPLC analysis under varying pH (4–10) and temperature (25–40°C) conditions .

Advanced Research Questions

Q. What strategies can resolve contradictory NMR data observed in the characterization of this compound derivatives?

- Methodological Answer :

- Deuterium Exchange : Use D₂O to identify exchangeable protons (e.g., -NH₂ groups) and reduce signal splitting .

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings and confirming substitution patterns .

- Dynamic NMR : Analyze rotational barriers in sterically hindered derivatives by variable-temperature NMR (–40°C to 80°C) .

Q. How can computational modeling predict the reactivity of this compound in catalytic applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of chloro and amino substituents on nitrile reactivity .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites for ligand design .

- Docking Studies : Simulate interactions with transition metals (e.g., Pd, Cu) to guide catalytic cross-coupling applications .

| Computational Parameter | Value | Relevance |

|---|---|---|

| HOMO Energy (eV) | –5.8 | Predicts electron donation to metal centers |

| LUMO Energy (eV) | –1.2 | Indicates susceptibility to nucleophilic attack |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields when scaling up synthesis?

- Methodological Answer :

- Kinetic Profiling : Use in-situ FTIR to monitor intermediate formation and optimize heating rates/stirring efficiency .

- Byproduct Identification : Compare GC-MS profiles of small- vs. large-scale batches to detect dimerization or hydrolysis products .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for improved solubility at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.